molecular formula C29H24F5NO6 B557794 Fmoc-Asp(OtBu)-OPfp CAS No. 86061-01-0

Fmoc-Asp(OtBu)-OPfp

Cat. No. B557794
CAS RN: 86061-01-0
M. Wt: 577.5 g/mol
InChI Key: DWYWJUBBXKYAMY-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-Asp(OtBu)-OH” is a Fmoc-protected derivative of aspartic acid used in peptide synthesis . The t-butyl ester of the side chain is readily hydrolyzed in the same conditions used to cleave peptides from Wang resin or Rink amide resin .


Synthesis Analysis

“Fmoc-Asp(OtBu)-OH” is a selectively protected building block for library synthesis or the preparation of β-aspartyl peptides . After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively, facilitating the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .


Molecular Structure Analysis

The molecular formula of “Fmoc-Asp(OtBu)-OH” is C23H25NO6 . Its molecular weight is 411.45 g/mol .


Chemical Reactions Analysis

The Asp (OtBu) residue can form aspartimide under strong basic conditions . The aspartimide can open to form either the desired peptide or the beta-peptide . Backbone protection on the amino acid before Asp will prevent aspartimide formation .


Physical And Chemical Properties Analysis

“Fmoc-Asp(OtBu)-OH” is a powder . Its melting point is 90-98 °C .

Scientific Research Applications

  • Minimizing Aspartimide Formation in Peptide Synthesis

    Fmoc-Asp(OtBu)-OH, a derivative similar to Fmoc-Asp(OtBu)-OPfp, has been shown to be effective in reducing aspartimide by-products in peptide synthesis, which is a common challenge in Fmoc/tBu chemistry (Behrendt et al., 2015).

  • Controlled Aggregation Properties

    Fmoc-Asp(OtBu)-OH, closely related to Fmoc-Asp(OtBu)-OPfp, forms self-assembled structures under various conditions. This property is useful for designing novel nanoarchitectures in material chemistry and biomedical applications (Gour et al., 2021).

  • Synthesis of Chiral Amino Acids

    Fmoc-Asp(OtBu)-OH has been used for the synthesis of various 3-substituted 1,2,4-oxadiazole-containing chiral amino acids. These compounds are useful in combinatorial synthesis and for preparing non-natural amino acids (Hamze et al., 2003).

  • Capillary Zone Electrophoresis

    Fmoc-Asp(OtBu)-OH is used in capillary zone electrophoresis for the enantioseparation of N-Fmoc amino acids, an important technique in chiral analysis (Wu Hong-li, 2005).

  • Solid-Phase Synthesis of Glycopeptides

    Fmoc-Asp(OPfp)-OtBu is employed in the solid-phase synthesis of glycopeptides, showcasing its utility in peptide synthesis and modification (Ürge et al., 1991).

  • Facile Synthesis of Peptides

    The use of Fmoc-Asp-OtBu in solid-phase peptide synthesis (SPS) has been demonstrated for peptides terminating in asparagine or glutamine, indicating its role in simplifying peptide synthesis processes (Breipohl et al., 2009).

Safety And Hazards

When handling “Fmoc-Asp(OtBu)-OH”, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

A recent paper discusses the prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups . This new approach could potentially overcome one of the most difficult aspects of modern peptide chemistry .

properties

IUPAC Name

4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYWJUBBXKYAMY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24F5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468373
Record name Fmoc-Asp(OtBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asp(OtBu)-OPfp

CAS RN

86061-01-0
Record name Fmoc-Asp(OtBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-asparaginsäure �-t.-butyl ester pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Asp(OtBu)-OPfp
Reactant of Route 2
Reactant of Route 2
Fmoc-Asp(OtBu)-OPfp
Reactant of Route 3
Reactant of Route 3
Fmoc-Asp(OtBu)-OPfp
Reactant of Route 4
Reactant of Route 4
Fmoc-Asp(OtBu)-OPfp
Reactant of Route 5
Reactant of Route 5
Fmoc-Asp(OtBu)-OPfp
Reactant of Route 6
Reactant of Route 6
Fmoc-Asp(OtBu)-OPfp

Citations

For This Compound
16
Citations
T Ziegler, C Schips - Nature Protocols, 2006 - nature.com
Complex glycosylation patterns on cell surfaces are involved in many fundamental biological processes like specific cell–cell interactions and signal transduction. Furthermore, the …
Number of citations: 22 www.nature.com
S Peters, M Meldal, K Bock - Modern Methods in Carbohydrate …, 2020 - taylorfrancis.com
An overview of convenient methodology and techniques used in solid phase glycopeptide synthesis by the building block approach is given. The practical details of importance in …
Number of citations: 4 www.taylorfrancis.com
A Dal Pozzo, L Muzi, M Moroni, R Rondanin… - Tetrahedron, 1998 - Elsevier
The synthesis of two peptide mimetics of RGD, α-Tfm-Arg-Gly-Asp-Phe-NH 2 9 and α-Tfm-Arg-Gly-Asp-NH-(CH 2 ) 2 -C 6 H 5 13, is described. The precursor of α-Tfm-ornithine was …
Number of citations: 37 www.sciencedirect.com
T Ljungdahl, J Veide-Vilg, F Wallner… - Journal of …, 2010 - ACS Publications
An efficient method to synthesize positional scanning synthetic combinatorial libraries (PS-SCLs) for studying the specificity of protein kinases is presented. Isokinetic ratios for …
Number of citations: 11 pubs.acs.org
SD Di Puma - 2012 - dspace.unict.it
During carcinogenesis MUC-1 cell-surface carbohydrates undergo incomplete glycosylation that causes exposure of highly immunodominant peptide PDTRP contained in the tandem …
Number of citations: 4 dspace.unict.it
ZJ Kamiński, B Kolesińska, J Kolesińska… - Journal of the …, 2005 - ACS Publications
A new generation of triazine-based coupling reagents (TBCRs), designed according to the concept of “superactive esters”, was obtained by treatment of 4-(4,6-dimethoxy-1,3,5-triazin-2-…
Number of citations: 178 pubs.acs.org
K Uray, F Hudecz - Molecular diversity, 2012 - Springer
Identification of protein epitopes via combinatorial chemistry was one of the most important discoveries of the past three decades. Mapping of linear antibody epitopes can be achieved …
Number of citations: 6 link.springer.com
B Ridder, TC Foertsch, A Welle, DS Mattes… - Applied Surface …, 2016 - Elsevier
Poly(dimethylacrylamide) (PDMA) based matrix materials were developed for laser-based in situ solid phase peptide synthesis to produce high density arrays. In this specific array …
Number of citations: 5 www.sciencedirect.com
F REAL FERNANDEZ - 2009 - flore.unifi.it
Protein-protein, protein-peptide, and peptide-peptide interactions are intrinsic to virtually most of cellular processes. Any listing of major research topics in biology—ie, DNA replication, …
Number of citations: 2 flore.unifi.it
A Lathbridge - 2020 - researchportal.bath.ac.uk
Activator Protein 1 (AP-1) is a basic leucine zipper (bZIP) transcription factor that is formed from the dimerisation of cJun and cFos proteins to form a coiled coil (CC). As AP-1 is …
Number of citations: 2 researchportal.bath.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.